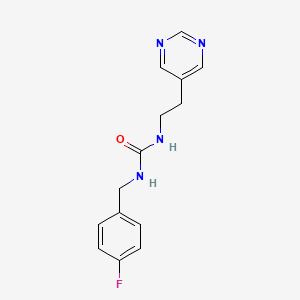![molecular formula C22H22O4 B2576926 3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one CAS No. 869079-95-8](/img/structure/B2576926.png)
3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one” is a type of flavonoid, which is a class of plant secondary metabolites . It was isolated from the leaves of Melicope Moluccana T.G. Hartley . The chemical structure was elucidated using UV, IR, HRESIMS, 1D and 2D-NMR spectroscopy .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of polymethoxyflavonoids were synthesized via cleavage of the glycosidic bond, dehydrogenation, selective methylation, bromination, nucleophilic aromatic substitution, O-prenylation, Claisen–Schmidt aldol condensation, cyclization, and oxidation from very abundant and inexpensive natural flavonoids hesperidin and naringin .Molecular Structure Analysis
The molecular structure of the compound was established by UV, IR, HRESIMS, 1D and 2D-NMR, and by comparison with those related compounds previously reported . The HRESIMS displayed a positive molecular ion peak at m/z 328.1928, indicating a molecular formula of C20H26NO3 .Chemical Reactions Analysis
While specific chemical reactions involving “3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one” are not available, the compound belongs to a class of compounds known as flavonoids, which are known to undergo a variety of chemical reactions. For example, flavonoids can undergo oxidation, reduction, methylation, and glycosylation reactions .Physical And Chemical Properties Analysis
The compound was isolated as a yellow solid . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Scientific Research Applications
Synthesis and Catalysis
Research has demonstrated the utility of chromen-2-one derivatives in synthetic organic chemistry, particularly in catalysis. For instance, novel polystyrene-supported catalysts were developed for use in environmentally friendly media. These catalysts showed promising properties in the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones, a key step in synthesizing analogues like Warfarin, highlighting the compound's role in facilitating green chemistry approaches in synthesis (Alonzi et al., 2014).
Antibacterial Activity
Chromen-2-one derivatives have also been explored for their antibacterial properties. A study on new derivatives synthesized from 4-hydroxy-chromen-2-one revealed significant bacteriostatic and bactericidal activity against common bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. This research underscores the potential of such compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Antimicrobial and Anti-inflammatory Effects
Another study isolated a chromen-4-one system from Belamcanda chinensis, known for its antimicrobiotic and anti-inflammatory effects. This highlights the compound's relevance in natural product chemistry and its potential applications in designing new therapeutic agents (Liu et al., 2008).
Antimicrobial and Molecular Modeling
Chromen-2-one derivatives were also synthesized and tested for their in vitro antimicrobial activity, displaying significant antibacterial and antifungal effects. Molecular modeling studies further supported their potential as lead compounds in antimicrobial drug discovery (Mandala et al., 2013).
Future Directions
properties
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-7-(3-methylbut-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-14(2)11-12-25-18-9-10-19-15(3)21(22(23)26-20(19)13-18)16-5-7-17(24-4)8-6-16/h5-11,13H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVWYMNJVLSYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=C(C)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-3-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2576843.png)
![2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2576844.png)
![1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic aci](/img/structure/B2576848.png)
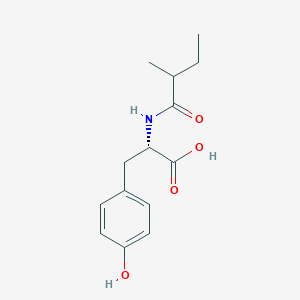
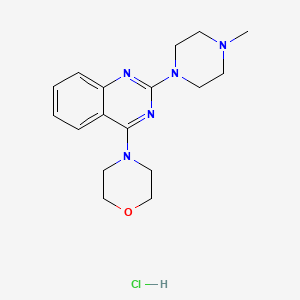
![4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2576853.png)
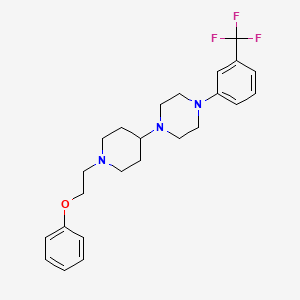
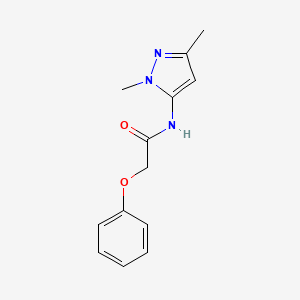
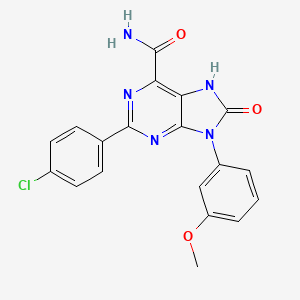
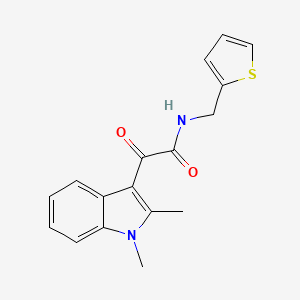
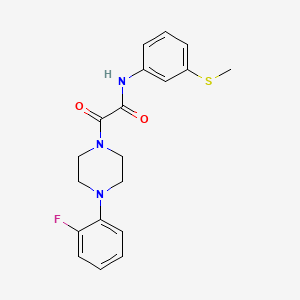
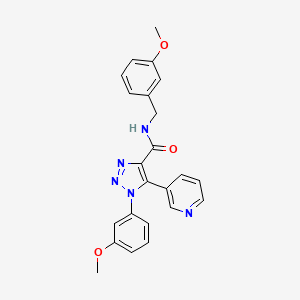
![2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2576865.png)
